
Desloratadine
Vue d'ensemble
Description
La désloratadine est un antihistaminique tricyclique de deuxième génération utilisé pour traiter les allergies. C'est le métabolite actif de la loratadine et il est connu pour son action antagoniste sélective et périphérique H1 . La désloratadine est couramment utilisée pour soulager les symptômes de la rhinite allergique, du prurit et de l'urticaire .
Applications De Recherche Scientifique
Desloratadine has a wide range of scientific research applications:
Chemistry: Used in the study of antihistamines and their interactions with histamine receptors.
Biology: Investigated for its effects on histamine H1 receptors and its role in allergic responses.
Medicine: Widely used to treat allergic rhinitis, nasal congestion, and chronic idiopathic urticaria.
Industry: Utilized in the pharmaceutical industry for the production of antihistamine medications.
Mécanisme D'action
Target of Action
Desloratadine is a second-generation tricyclic antihistamine . Its primary target is the histamine H1 receptor . These receptors are found in various parts of the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle .
Mode of Action
This compound functions as an inverse agonist at the histamine H1 receptor . It competes with free histamine for binding at H1-receptors . By blocking the action of endogenous histamine, it prevents the negative symptoms associated with histamine, such as nasal congestion and watery eyes .
Biochemical Pathways
The biochemical pathways affected by this compound involve the allergic response . Histamine, released from granules within mast cells, basophils, lymphocytes, and other reservoirs, interacts with histamine receptors to regulate numerous cellular functions involved in allergic inflammation and immune modulation . This compound, by acting as an inverse agonist at the H1 receptor, can modulate these responses .
Pharmacokinetics
This compound is rapidly absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It has a half-life of 27 hours , and its duration of action is up to 24 hours . It is metabolized by UGT2B10 and CYP2C8 . About 40% of this compound is excreted as conjugated metabolites into urine, with a similar amount into the feces .
Result of Action
The result of this compound’s action is the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . By blocking the action of histamine, it provides temporary relief from these negative symptoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, co-administration with certain drugs like erythromycin, ketoconazole, azithromycin, fluoxetine, or cimetidine can result in elevated blood plasma concentrations of this compound and its metabolite 3-hydroxythis compound . No clinically relevant changes were observed .
Safety and Hazards
Desloratadine is classified as causing serious eye damage, suspected of damaging fertility, suspected of damaging the unborn child, and harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Analyse Biochimique
Biochemical Properties
Desloratadine is a long-acting H1-receptor antagonist with a selective and peripheral H1-antagonist action . It competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle . In vitro biochemical studies showed that this compound had no effect on dopamine, monoamine oxidase, GABA, and other receptor and enzyme systems, even at doses as high as 10 μmol/L .
Cellular Effects
This compound blocks one type of receptor for histamine (the H1 receptor) and thus prevents activation of cells by histamine . This helps relieve symptoms of allergic rhinitis, including sneezing, runny nose, and red, watery, and itchy eyes . It also has been shown to induce apoptosis in cutaneous T-cell lymphoma in vitro .
Molecular Mechanism
This compound functions as an inverse agonist at the histamine H1 receptor . It competes with free histamine for binding at H1-receptors, preventing the activation of cells by histamine . This leads to a decrease in the symptoms of allergy .
Temporal Effects in Laboratory Settings
This compound has a long-lasting effect and does not cause drowsiness because it does not readily enter the central nervous system . It has a rapid onset of action, efficacy that persists over the 24-h dosing period, and a lack of corrected QT interval prolongation .
Dosage Effects in Animal Models
This compound had no adverse cardiovascular effects in various animal models or when administered at 9 times the recommended adult dosage for 10 days in volunteers .
Metabolic Pathways
This compound is metabolized to the active metabolite 3-hydroxythis compound, which is subsequently glucuronidated . The formation of 3-hydroxythis compound involves three sequential reactions: N-glucuronidation of this compound by UGT2B10, 3-hydroxylation of this compound N-glucuronide by CYP2C8, and finally, a non-enzymatic deconjugation of 3-hydroxythis compound N-glucuronide .
Transport and Distribution
This compound is well absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Méthodes De Préparation
La désloratadine peut être synthétisée par différentes méthodes. Une méthode courante consiste à dissoudre la loratadine dans un solvant alcoolique sous protection d'azote, à ajouter de l'hydroxyde de potassium et à chauffer pour amorcer une réaction de reflux. La température de réaction est contrôlée entre 70 et 100 °C jusqu'à ce que la réaction soit terminée. Le produit est ensuite extrait à l'aide d'acétate d'éthyle, lavé, cristallisé, décoloré et recristallisé pour obtenir de la désloratadine . Une autre méthode consiste à ajouter du sel d'acide organique dans un cosolvant, à mélanger avec de la désloratadine, puis à combiner avec un adjuvant pharmaceutique dissous dans un solvant principal .
Analyse Des Réactions Chimiques
La désloratadine subit diverses réactions chimiques, notamment :
Oxydation : La désloratadine peut être oxydée pour former de la 3-hydroxydésloratadine.
Réduction : Les réactions de réduction sont moins courantes pour la désloratadine.
Substitution : La désloratadine peut subir des réactions de substitution, en particulier impliquant le cycle pipéridine.
Les réactifs couramment utilisés dans ces réactions comprennent l'hydroxyde de potassium pour la déprotection et l'acétate d'éthyle pour l'extraction . Les principaux produits formés comprennent la désloratadine et ses métabolites, tels que la 3-hydroxydésloratadine .
Applications de la recherche scientifique
La désloratadine a un large éventail d'applications de recherche scientifique :
Biologie : Étudiée pour ses effets sur les récepteurs H1 de l'histamine et son rôle dans les réponses allergiques.
Médecine : Largement utilisée pour traiter la rhinite allergique, la congestion nasale et l'urticaire idiopathique chronique.
Industrie : Utilisée dans l'industrie pharmaceutique pour la production de médicaments antihistaminiques.
Mécanisme d'action
La désloratadine fonctionne comme un antihistaminique H1 sélectif, agissant comme un agoniste inverse au niveau du récepteur H1 de l'histamine . Elle empêche l'activation des cellules par l'histamine, réduisant ainsi les symptômes allergiques . La désloratadine ne pénètre pas facilement dans le système nerveux central, ce qui minimise les effets sédatifs .
Comparaison Avec Des Composés Similaires
La désloratadine est comparée à d'autres antihistaminiques de deuxième génération tels que la cétirizine et la loratadine. Contrairement à la cétirizine, la désloratadine ne provoque pas de somnolence car elle ne traverse pas la barrière hémato-encéphalique . La loratadine, le composé parent de la désloratadine, a une demi-vie plus courte et subit un métabolisme de premier passage plus important . D'autres composés similaires comprennent la fexofénadine et la lévocétirizine .
La désloratadine se démarque par son effet de longue durée, ses propriétés sédatives minimales et son efficacité dans le traitement d'un large éventail d'affections allergiques .
Propriétés
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044196 | |
| Record name | Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desloratadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4), 3.95e-03 g/L | |
| Record name | SID50086379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Desloratadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other H1-blockers, Desloratadine competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms (eg. nasal congestion, watery eyes) brought on by histamine. | |
| Record name | Desloratadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
100643-71-8 | |
| Record name | Desloratadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desloratadine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desloratadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desloratadine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Desloratadine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVF865388R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desloratadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of desloratadine?
A1: this compound exerts its anti-allergic effects primarily by acting as a selective antagonist of the peripheral histamine H1 receptor. [, , , ] This means it binds to the H1 receptor and blocks histamine from binding, thereby preventing histamine-mediated allergic responses.
Q2: Does this compound have any anti-inflammatory effects beyond H1 receptor antagonism?
A2: Yes, research suggests this compound possesses anti-inflammatory properties beyond its antihistaminic action. It has been shown to inhibit the release of various inflammatory mediators, including interleukins (IL-4, IL-6, IL-8, IL-13), prostaglandin D2 (PGD2), leukotriene C4, tryptase, and histamine itself. [, , ] It also inhibits the expression of cell adhesion molecules, attenuates eosinophil chemotaxis and adhesion, and reduces superoxide generation. [, ]
Q3: How does this compound affect the interaction between skin cells and immune cells during inflammation?
A3: this compound and its prodrug loratadine can inhibit the activation of human skin keratinocytes induced by interferon-γ (IFN-γ). [] This, in turn, leads to a decrease in the release of chemokines such as CCL5 (RANTES), CXCL8 (IL-8), and CXCL10 (IP-10) from keratinocytes. [] This reduced chemokine release disrupts the crosstalk between keratinocytes and immune cells, resulting in decreased attraction of neutrophils, eosinophils, and T cells to the site of inflammation. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H19ClN2. Its molecular weight is 310.8 g/mol.
Q5: What is the absorption profile of this compound?
A5: this compound is rapidly absorbed after oral administration. [, , ] Food intake does not significantly affect its absorption. [, ]
Q6: How is this compound metabolized in the body?
A6: this compound is primarily metabolized in the liver. [, , ] It undergoes extensive metabolism, with 3-hydroxythis compound being its major active metabolite. [, , , ] Recent studies have shown that the formation of 3-hydroxythis compound is a multi-step process involving:
- Rapid, non-enzymatic hydrolysis (deconjugation) of the 3-hydroxythis compound N-glucuronide to form 3-hydroxythis compound. [, ]
Q7: Are there any known genetic polymorphisms in this compound metabolism?
A7: Yes, there is a known genetic polymorphism affecting the metabolism of this compound to 3-hydroxythis compound. [, , ] Individuals identified as "poor metabolizers" exhibit decreased ability to form 3-hydroxythis compound, leading to higher exposure to this compound compared to "extensive metabolizers." [, , ]
Q8: How is this compound eliminated from the body?
A8: Following oral administration of radiolabeled this compound, approximately 41% of the dose is recovered in urine, and 47% is recovered in feces. []
Q9: Does this compound interact with cytochrome P450 enzymes?
A10: In vitro studies show that this compound is a relatively weak inhibitor of several cytochrome P450 enzymes, including CYP2B6, CYP2D6, and CYP3A4/5. [] It does not significantly inhibit CYP1A2, CYP2C8, CYP2C9, or CYP2C19. []
Q10: What are the main clinical applications of this compound?
A10: this compound is primarily indicated for the relief of symptoms associated with:
- Seasonal allergic rhinitis (SAR) [, , , , , , , , ]
- Perennial allergic rhinitis (PAR) []
- Chronic idiopathic urticaria (CIU) [, , , , , ]
Q11: Is this compound effective in relieving nasal congestion?
A13: Yes, unlike some other antihistamines, this compound has been shown to be effective in reducing nasal congestion associated with allergic rhinitis. [, , , , , ]
Q12: Can this compound be used in combination with other medications for allergic conditions?
A12: Yes, this compound is often used in combination with other medications for more comprehensive management of allergic conditions.
- This compound/Pseudoephedrine: This combination provides both antihistaminic and decongestant effects and is commonly used for relieving nasal congestion associated with allergic rhinitis. [, ]
- This compound/Montelukast: This combination, combining an antihistamine with a leukotriene receptor antagonist, has shown synergistic effects in inhibiting allergen-induced early and late asthmatic responses. []
- This compound/Betamethasone: Fixed-dose combination tablets containing this compound and the glucocorticoid betamethasone are being investigated for their potential synergistic effects in treating severe allergic conditions. []
Q13: What analytical techniques are commonly used to quantify this compound in biological samples?
A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely employed technique for quantifying this compound and its metabolites in biological samples such as plasma. [, , ] This method offers high sensitivity and selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

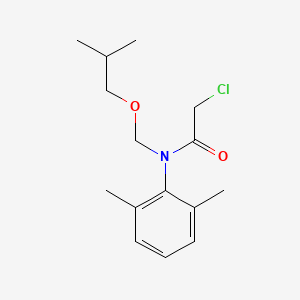
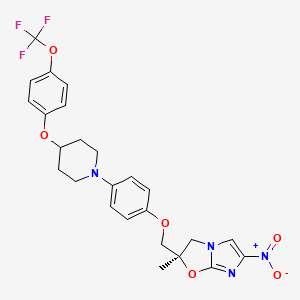

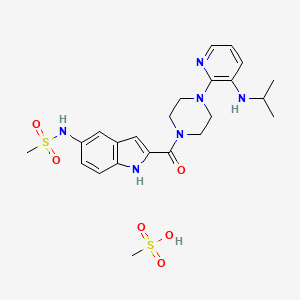
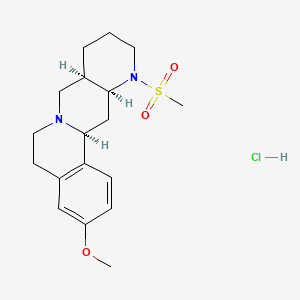
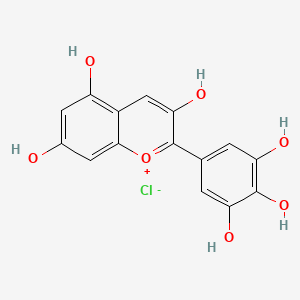


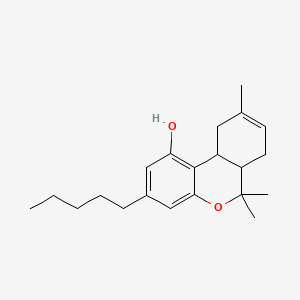
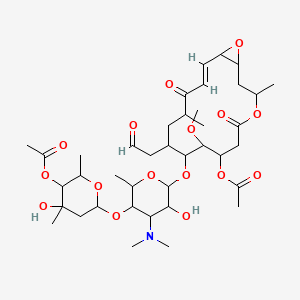
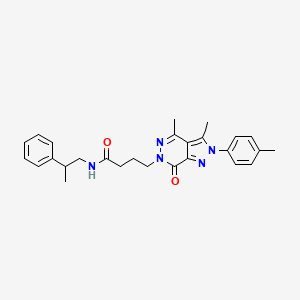

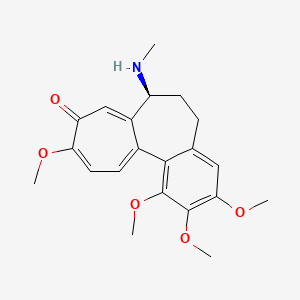
![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1670236.png)
